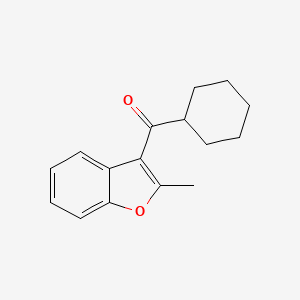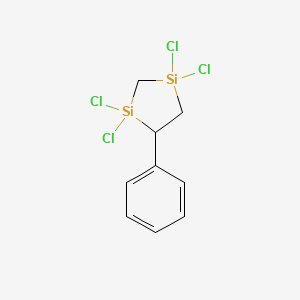
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a phenyl group and four chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane typically involves the reaction of phenylsilane with tetrachlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of catalysts and advanced purification techniques further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane involves its interaction with various molecular targets The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3-Tetrachloro-4-phenylbutane
- 1,1,1-Trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene
Uniqueness
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is unique due to the presence of two silicon atoms in its structure, which imparts distinct chemical properties compared to similar compounds
Propriétés
Numéro CAS |
653603-28-2 |
|---|---|
Formule moléculaire |
C9H10Cl4Si2 |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
1,1,3,3-tetrachloro-4-phenyl-1,3-disilolane |
InChI |
InChI=1S/C9H10Cl4Si2/c10-14(11)6-9(15(12,13)7-14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
AGYBPMJQLDBANY-UHFFFAOYSA-N |
SMILES canonique |
C1C([Si](C[Si]1(Cl)Cl)(Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
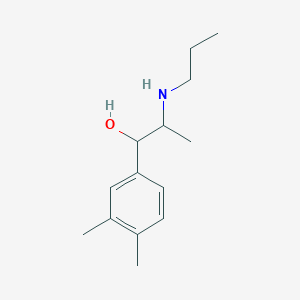
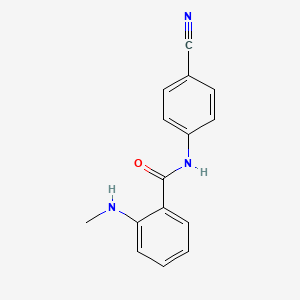
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
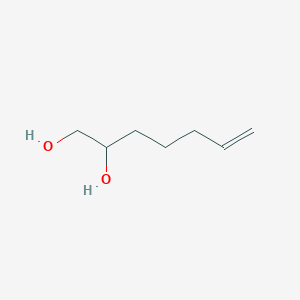
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)

